molecular formula C7H3BrCl4O B1403837 2-Bromo-1-chloro-4-(trichloromethoxy)benzene CAS No. 1417567-88-4

2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Cat. No. B1403837
M. Wt: 324.8 g/mol
InChI Key: BPUIPEMRKWPEOC-UHFFFAOYSA-N
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Description

Bromochlorobenzenes are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring . They are generally used as intermediates in pharmaceutical and synthetic chemistry .


Synthesis Analysis

Bromochlorobenzenes can be synthesized by various routes. For example, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of bromochlorobenzenes consists of a benzene ring with bromine and chlorine as substituents . The exact structure of “2-Bromo-1-chloro-4-(trichloromethoxy)benzene” would have these halogens at the specified positions on the benzene ring.


Chemical Reactions Analysis

Bromochlorobenzenes can undergo various chemical reactions. For example, they can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromochlorobenzenes can vary. For example, 1-Bromo-2-chlorobenzene has a molecular weight of 191.45 g/mol, a melting point of -13 °C, and a boiling point of 203-205 °C .

Scientific Research Applications

  • Chemical Synthesis and Site Selectivity : Mongin, Desponds, and Schlosser (1996) discussed the metalation of halobenzotrifluorides, including chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes. Their study revealed deprotonation at positions adjacent to single halogen substituents and explored positional ambiguities to establish optional site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

  • Structural Characterization and Aryne Route Synthesis : Schlosser and Castagnetti (2001) investigated the formation of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene. They treated bromo(trifluoromethoxy)benzenes with lithium diisopropylamide to generate specific phenyllithium intermediates. This study contributes to the understanding of aryne routes in synthesis and structural characterization of compounds (Schlosser & Castagnetti, 2001).

  • Ring Halogenation of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) explored ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. Their research contributed to the efficient preparation of mixed halogenated compounds, including 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

  • Synthesis and Characterization of N-Piperidine Benzamides CCR5 Antagonists : Cheng De-ju (2015) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate in creating non-peptide CCR5 antagonists, demonstrating the application of such compounds in biochemical research (Cheng De-ju, 2015).

  • Unique Sodium Dithionite Initiated Coupling : Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) described the sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with other compounds, illustrating a unique method of synthesis and structural analysis of trifluoromethyl-bis(phenyl) methane compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

  • Crystal Structure Analysis : Jotani, Lee, Lo, and Tiekink (2019) researched 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, focusing on crystal structure and Hirshfeld surface analysis. This kind of research is crucial for understanding the physical properties and potential applications of these compounds (Jotani, Lee, Lo, & Tiekink, 2019).

Safety And Hazards

Bromochlorobenzenes can be harmful by inhalation, in contact with skin, and if swallowed . They may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-chloro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUIPEMRKWPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244839
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-4-(trichloromethoxy)benzene

CAS RN

1417567-88-4
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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